Product packaging for Vidarabine monohydrate(Cat. No.:CAS No. 24356-66-9)

Vidarabine monohydrate

Cat. No.: B613816
CAS No.: 24356-66-9
M. Wt: 285.26 g/mol
InChI Key: ZTHWFVSEMLMLKT-CAMOTBBTSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context of Vidarabine (B1017) Monohydrate Discovery and Development

Early Synthesis and Anti-Cancer Research

The chemical synthesis of vidarabine, also known as ara-A, was first achieved in 1960 by B. R. Baker and his team. wikipedia.org This breakthrough was inspired by the discovery of unusual nucleosides, spongothymidine (B1329284) and spongouridine, which were isolated from the Caribbean sponge Tethya crypta in the 1950s. wikidoc.org These marine compounds contained D-arabinose instead of the typical D-ribose sugar moiety. wikidoc.org

Initially, the primary focus of research on vidarabine was its potential as an anti-cancer agent. wikipedia.orgsri.com Scientists were investigating the unique biological properties of related compounds like 1-β-D-arabinofuranosyluracil (ara-U) and their potential to combat cancer cells. wikipedia.orgwikidoc.org Laboratory studies explored its effects on various cancer cell lines, including non-small cell lung cancer (A-549), human melanoma (A-375), and human epidermoid skin carcinoma (A-431). researchgate.netnih.gov However, its path would soon pivot towards a different therapeutic area.

Initial Characterization of Antiviral Activity

A pivotal moment in the history of vidarabine came in 1964 when M. Privat de Garilhe and J. De Rudder first described its antiviral activity. wikipedia.orgwikidoc.org This discovery shifted the research focus and set the stage for its development as an antiviral drug. sri.com Subsequent research demonstrated its effectiveness against a range of DNA viruses, including herpes simplex virus (HSV) types 1 and 2, varicella-zoster virus (VZV), poxviruses, rhabdoviruses, and hepadnaviruses. wikipedia.orgtoku-e.compatsnap.com

Evolution of Clinical Recognition and Applications

The clinical effectiveness of vidarabine was significantly realized in 1976 through the work of researcher and physician Richard J. Whitley at the University of Alabama at Birmingham. wikipedia.orgwikidoc.org This led to its establishment as the first systemically administered nucleoside analog antiviral and the first agent licensed for treating systemic herpes virus infections in humans. wikipedia.orgwikidoc.orgsri.com It found clinical use in treating severe conditions like herpes simplex encephalitis and keratitis. patsnap.comnih.govpediatriconcall.com Although newer antiviral agents with improved properties have since been developed, vidarabine remains a significant milestone in antiviral therapy. patsnap.comontosight.ai

Significance of Vidarabine Monohydrate as a Nucleoside Analog Antiviral Agent

Vidarabine's importance extends beyond its historical firsts; its unique chemical structure and mechanism of action have significantly contributed to the understanding and development of antiviral drugs.

Distinguishing Features within Nucleoside Analogues

Vidarabine is a nucleoside analog of adenosine (B11128), but with a critical difference: the sugar component is arabinose instead of the ribose found in natural nucleosides. ontosight.aipatsnap.com This structural alteration is fundamental to its antiviral activity. patsnap.com

Upon entering a host cell, vidarabine is phosphorylated to its active triphosphate form, ara-ATP. wikipedia.orgpatsnap.com Ara-ATP then interferes with viral DNA synthesis through a dual mechanism:

Competitive Inhibition: It competes with the natural deoxyadenosine (B7792050) triphosphate (dATP) for the viral DNA polymerase enzyme. wikipedia.orgpatsnap.com

Chain Termination: When incorporated into the growing viral DNA strand, the arabinose sugar's stereochemistry prevents the formation of the next phosphodiester bond, halting further elongation of the DNA chain. toku-e.compatsnap.com

A unique characteristic of vidarabine is that its diphosphate (B83284) form, ara-ADP, also exhibits an inhibitory effect on ribonucleotide reductase, an enzyme crucial for producing the building blocks of DNA. wikipedia.orgwikidoc.org This multi-faceted mechanism of action contributes to its broad-spectrum activity against DNA viruses. patsnap.com

Role in the Development of Antiviral Pharmacotherapy

Vidarabine's introduction into clinical practice marked a significant advancement in the fight against viral diseases. wikipedia.orgwikidoc.org It was a pioneering agent that demonstrated the viability of nucleoside analogs as a class of antiviral drugs. wikipedia.org The successes and challenges associated with vidarabine, such as its susceptibility to deamination by adenosine deaminase, spurred further research into developing more stable and selective antiviral agents like acyclovir (B1169). wikipedia.orgnih.gov

The development of vidarabine also highlighted the potential of natural products, in this case from a marine sponge, as a source of inspiration for novel therapeutic agents. wikidoc.orgsri.com Its journey from a marine-derived concept to a clinically effective drug paved the way for future exploration of natural sources in drug discovery.

Scope and Focus of Current Academic Inquiry on this compound

Modern academic research on this compound is multifaceted, exploring its biochemical mechanisms, potential for new applications, and its use as a tool to understand viral and cellular processes.

Mechanism of Action: A primary focus of research remains the elucidation of its detailed mechanism of action. Vidarabine is a nucleoside analog that must be phosphorylated to its active triphosphate form, ara-ATP, to exert its antiviral effects. wikipedia.orgwikidoc.org Current studies investigate how ara-ATP acts as both an inhibitor and a substrate for viral DNA polymerase. wikipedia.orgdrugbank.com When it competitively inhibits deoxyadenosine triphosphate (dATP), it leads to the creation of "faulty" DNA. wikipedia.orgdrugbank.com Its incorporation into the DNA strand in place of adenosine bases prevents the formation of phosphodiester bridges, which destabilizes the DNA strand and halts replication. wikipedia.orgdrugbank.com

Uniquely, the diphosphate form, ara-ADP, also shows inhibitory effects by targeting the enzyme ribonucleotide reductase, a feature not common to other nucleoside analogs. wikipedia.org Furthermore, research has explored its ability to inhibit RNA polyadenylation, a critical process for retroviruses like HIV-1. wikipedia.orgmdpi.com

Resistance Mechanisms: Academic inquiry also focuses on understanding viral resistance to vidarabine. Resistant viral strains often exhibit mutations in the viral DNA polymerase gene. wikipedia.orgwikidoc.orgoup.com A significant area of study is vidarabine's susceptibility to deamination by adenosine deaminase (ADA) into 9-β-D-arabinofuranosylhypoxanthine (ara-H). wikipedia.orgwikidoc.org This metabolite has significantly weaker antiviral activity. wikipedia.org Research is ongoing to find ways to block this deamination, for instance, through structural modifications of vidarabine or by co-administering it with ADA inhibitors like pentostatin (B1679546). wikipedia.orgnih.gov

Development of Prodrugs and Analogs: To overcome limitations such as poor solubility and metabolic instability, a major thrust of current research is the design and synthesis of vidarabine prodrugs. nih.govresearchgate.netnih.gov Researchers are creating 5'-O-amino acid esters and 5'-phosphoramidates of vidarabine. nih.govresearchgate.net These modifications aim to protect the drug from deamination, improve aqueous solubility, and enhance uptake by cultured cells. nih.govresearchgate.net

Studies on analogs like cyclaradine, a carbocyclic analog resistant to adenosine deaminase, have shown equivalent antiviral efficacy in vivo against herpes simplex virus type 1 in mice, with less toxicity. nih.gov

Expanded Antiviral Spectrum and New Therapeutic Areas: Recent academic work has revisited vidarabine's effectiveness against poxviruses, such as vaccinia and cowpox virus. mdpi.comnih.gov Some studies have reported that vidarabine is more active against these viruses in plaque reduction assays than cidofovir. mdpi.comnih.gov

Beyond its antiviral properties, new research has explored vidarabine's potential in other therapeutic areas. For example, studies have investigated its role as an inhibitor of type 5 adenylyl cyclase (AC5) and its potential to prevent cardiac dysfunction and fibrosis in mouse models of cardiovascular disease associated with occlusal disharmony. nih.gov

Structural and Cellular Biology: At a molecular level, crystallographic studies are providing insights into how vidarabine triphosphate (vidarabine-TP) inhibits human primase, an essential enzyme for DNA replication. acs.org These studies help to understand the structural basis of its action and its non-selective nature, which can lead to toxicity in human cells. acs.org Research continues to use vidarabine as a tool in cell biology, microbiology, and cancer research to probe DNA synthesis and repair mechanisms. calpaclab.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H15N5O5 B613816 Vidarabine monohydrate CAS No. 24356-66-9

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3S,4S,5R)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O4.H2O/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10;/h2-4,6-7,10,16-18H,1H2,(H2,11,12,13);1H2/t4-,6-,7+,10-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTHWFVSEMLMLKT-CAMOTBBTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@H]([C@@H]([C@H](O3)CO)O)O)N.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10947210
Record name 9-Pentofuranosyl-9H-purin-6-amine--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10947210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24356-66-9
Record name 9H-Purin-6-amine, 9-β-D-arabinofuranosyl-, hydrate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24356-66-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Vidarabine [USAN:USP:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024356669
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-Pentofuranosyl-9H-purin-6-amine--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10947210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Vidarabine Monohydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name VIDARABINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FA2DM6879K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Molecular and Cellular Mechanisms of Vidarabine Monohydrate Action

Intracellular Activation and Phosphorylation Pathway of Vidarabine (B1017)

For vidarabine to become an active antiviral agent, it must first undergo a three-step phosphorylation process within the host cell, converting it into its triphosphate form. wikidoc.orgwikiwand.comwikipedia.org This activation pathway is a critical prerequisite for its therapeutic action. wikidoc.orgwikiwand.comwikipedia.org

Conversion to Vidarabine Monophosphate (ara-AMP) by Cellular Kinases

Upon entry into the host cell, vidarabine is first phosphorylated by cellular kinases to form vidarabine monophosphate (ara-AMP). wikidoc.orgpatsnap.comtrilinkbiotech.com This initial step is catalyzed by enzymes such as adenosine (B11128) kinase and deoxycytidine kinase. kuleuven.be In herpes simplex virus (HSV) and varicella-zoster virus (VZV) infected cells, the viral-encoded thymidine (B127349) kinase can also facilitate this conversion. drugbank.comncats.ioechemi.com

Formation of the Active Triphosphate (ara-ATP)

The final and crucial step in the activation pathway is the conversion of ara-ADP to vidarabine triphosphate (ara-ATP), the primary active form of the drug. wikidoc.orgwikiwand.compatsnap.comtrilinkbiotech.com This phosphorylation is carried out by a number of cellular enzymes. drugbank.comncats.io It has also been discovered that 5-phosphoribosyl-1-pyrophosphate (PRPP) synthetase can directly convert ara-AMP to ara-ATP through pyrophosphate transfer. kuleuven.be The resulting ara-ATP is a potent inhibitor of viral DNA synthesis. wikidoc.orgwikiwand.compatsnap.comtrilinkbiotech.com

Interaction with Viral DNA Replication Machinery

The antiviral activity of vidarabine monohydrate is primarily executed by its active triphosphate form, ara-ATP, which directly interacts with and disrupts the viral DNA replication process. wikidoc.orgwikiwand.compatsnap.comtrilinkbiotech.com This interference occurs through two main mechanisms: competitive inhibition of viral DNA polymerase and incorporation into the nascent viral DNA strand.

Competitive Inhibition of Viral DNA Polymerase by ara-ATP

Ara-ATP acts as a competitive inhibitor of viral DNA polymerase, the enzyme responsible for synthesizing new viral DNA. wikidoc.orgwikiwand.compatsnap.comtrilinkbiotech.com Structurally similar to the natural nucleotide deoxyadenosine (B7792050) triphosphate (dATP), ara-ATP competes with dATP for the active site of the viral DNA polymerase. wikidoc.orgpatsnap.com Studies have shown that the DNA polymerase induced by herpes simplex virus is significantly more sensitive to inhibition by ara-ATP than the host cell's DNA polymerases. nih.gov This selective inhibition reduces the efficiency of viral DNA synthesis. patsnap.com

Incorporation of ara-ATP into Nascent Viral DNA

In addition to inhibiting the enzyme, ara-ATP can also be incorporated into the growing viral DNA chain, acting as a fraudulent nucleotide. wikiwand.compatsnap.comtrilinkbiotech.com Once incorporated, the arabinose sugar in ara-ATP, which differs from the deoxyribose sugar of normal DNA, causes steric hindrance. patsnap.com This structural anomaly prevents the formation of a proper phosphodiester bond with the next incoming nucleotide, leading to chain termination and the destabilization of the viral DNA strand. wikiwand.compatsnap.comdrugbank.com This premature termination of DNA elongation effectively halts viral replication. patsnap.compatsnap.com

Stage of ActionMechanismKey Molecules InvolvedOutcome
Intracellular Activation Sequential phosphorylationVidarabine, Cellular Kinases, ara-AMP, ara-ADP, ara-ATPFormation of the active antiviral compound, ara-ATP.
Viral DNA Replication Interference Competitive inhibition of viral DNA polymeraseara-ATP, Viral DNA Polymerase, dATPReduced efficiency of viral DNA synthesis. patsnap.com
Viral DNA Replication Interference Incorporation into viral DNA and chain terminationara-ATP, Nascent Viral DNAHalts the elongation of the viral DNA chain, preventing viral replication. patsnap.compatsnap.com
Mechanism of DNA Chain Termination and Destabilization

Additional Molecular Targets and Mechanisms of Action

The active triphosphate metabolite, ara-ATP, also interferes with the processing of viral messenger RNA (mRNA). wikipedia.orgpharmacompass.com Specifically, ara-ATP inhibits the enzyme RNA polyadenyltransferase. nih.gov This enzyme is responsible for adding a "poly-A tail" to the 3' end of newly synthesized mRNA, a critical step for mRNA stability, transport from the nucleus, and translation into protein. wikipedia.orgprezi.com By preventing polyadenylation, ara-ATP disrupts the production of functional viral proteins, which is essential for the assembly of new virus particles. wikipedia.orgnih.gov

Vidarabine can also inhibit S-adenosylhomocysteine (SAH) hydrolase. wikipedia.orgpharmacompass.comechemi.com This enzyme is key to cellular transmethylation reactions, which are vital for numerous biological processes. Research indicates that Vidarabine itself, not necessarily its phosphorylated forms, can cause a time-dependent, irreversible "suicide" inactivation of SAH hydrolase. wikipedia.orgnih.gov By inhibiting this enzyme, Vidarabine disrupts the methylation pathways that some viruses rely upon for replication. wikipedia.org

Interference with RNA Polyadenylation

Mechanisms of Antiviral Selectivity

The clinical utility of an antiviral drug depends on its ability to target viral processes with minimal damage to the host. Vidarabine's selectivity is multifactorial.

A primary reason for its selectivity is its affinity for the thymidine kinase (TK) enzyme encoded by viruses like herpes simplex virus (HSV) and varicella-zoster virus (VZV). probes-drugs.orgdrugbank.comncats.io This viral enzyme is much more efficient at performing the initial phosphorylation of Vidarabine to ara-AMP than the host cell's own kinases. probes-drugs.orgdrugbank.comontosight.ai This preferential activation means that the active, toxic ara-ATP metabolite accumulates to higher concentrations in virus-infected cells compared to uninfected cells. drugbank.com

Furthermore, the active ara-ATP metabolite has a longer half-life in HSV-infected cells—three times longer than in uninfected cells—prolonging its inhibitory effects where they are most needed. wikipedia.org Finally, the viral DNA polymerase itself can show a greater affinity for ara-ATP than cellular DNA polymerases, meaning it is more likely to be inhibited or to incorporate the faulty nucleotide. patsnap.compatsnap.com Together, these factors ensure that the disruptive effects of Vidarabine are more profoundly felt by the virus than by the host.

Data Tables

Table 1: Summary of this compound's Molecular Mechanisms

MechanismActive Form(s)Target Enzyme/ProcessResulting Effect on Virus
DNA Chain Termination ara-ATPViral DNA PolymeraseIncorporation into viral DNA, halting elongation. patsnap.comprobes-drugs.org
Phosphodiester Bridge Inhibition ara-ATPDNA SynthesisPrevents the linking of nucleotides, destabilizing the DNA strand. wikipedia.orgdrugbank.comsdrugs.com
Ribonucleotide Reduction Inhibition ara-ADPRibonucleotide ReductaseDepletes the pool of precursors needed for DNA synthesis. wikipedia.org
RNA Polyadenylation Interference ara-ATPRNA PolyadenyltransferasePrevents maturation of viral mRNA, inhibiting protein synthesis. wikipedia.orgnih.gov
Transmethylation Inhibition VidarabineS-adenosylhomocysteine hydrolaseIrreversibly inactivates the enzyme, disrupting methylation reactions. wikipedia.orgnih.gov

Differential Affinity for Viral versus Host DNA Polymerases

The therapeutic utility of this compound hinges on the selective action of its active metabolite, ara-ATP, against viral processes with minimal disruption to the host cell's own DNA replication. This selectivity is primarily achieved through a greater inhibitory effect on viral DNA polymerases compared to host DNA polymerases. patsnap.comselleckchem.com

Research indicates that ara-ATP functions as a competitive inhibitor of viral DNA polymerase, specifically competing with the natural substrate dATP. nih.govresearchgate.netpatsnap.com Studies on Herpes Simplex Virus (HSV) types 1 and 2 have demonstrated that ara-ATP is an apparent competitive inhibitor with respect to dATP for their respective DNA polymerases. nih.gov The selective toxicity of vidarabine is attributed to ara-ATP targeting viral DNA polymerase more effectively than it targets the host's cellular polymerases. patsnap.com While it can be incorporated into host DNA to some extent, viral DNA polymerase is significantly more susceptible to inhibition by the analogue. selleckchem.com

Although precise comparative inhibition constants (Ki) are not always detailed in tandem, studies of eukaryotic polymerases have provided context for this selectivity. For instance, the Ki values for ara-ATP against DNA polymerase α, a key enzyme in eukaryotic DNA replication, are generally in the range of 1-10 µM. annualreviews.org The viral DNA polymerase exhibits a higher affinity for ara-ATP, leading to preferential inhibition of viral DNA synthesis at therapeutic concentrations. patsnap.com This differential inhibition is a cornerstone of vidarabine's antiviral mechanism, allowing it to halt viral replication more potently than it affects the host cell's machinery.

It is also noted that the active site for vidarabine on the viral DNA polymerase is distinct from that of other nucleoside analogues like acyclovir (B1169), which can be relevant in cases of drug resistance. researchgate.net Mutations in the viral DNA polymerase gene can confer resistance to vidarabine, underscoring the enzyme as its selective target. researchgate.netwikipedia.org

Half-life of Active Metabolite in Infected Cells

A key factor contributing to the antiviral efficacy of vidarabine is the metabolic stability and persistence of its active triphosphate form, ara-ATP, within virus-infected cells. The intracellular half-life of ara-ATP is significantly longer in cells infected with a virus, such as Herpes Simplex Virus (HSV), compared to uninfected cells. drugbank.comwikipedia.org This extended persistence allows the inhibitory effects on viral DNA synthesis to be prolonged, even when the parent drug is no longer present in the surrounding medium. researchgate.netnih.gov

Detailed metabolic studies have quantified this difference. In one study using KB cells, the half-life of ara-ATP in uninfected cells was measured to be 3.2 hours after the removal of vidarabine from the culture medium. researchgate.netnih.gov In stark contrast, the half-life of ara-ATP in cells infected with HSV-1 was 9.3 hours, nearly three times longer. researchgate.netnih.gov This prolonged presence of the active inhibitor within the target cells helps explain why even a relatively short exposure to vidarabine can lead to a significant reduction in viral titer. nih.gov The sustained levels of ara-ATP continue to suppress viral DNA replication long after the initial treatment period. researchgate.net

This differential half-life is a critical aspect of vidarabine's selectivity and mechanism of action. wikipedia.org The data below, derived from research on HSV-1 infected KB cells, illustrates this key finding. researchgate.netnih.gov

Cell TypeActive MetaboliteHalf-life (hours)
Uninfected KB Cellsara-ATP3.2
HSV-1 Infected KB Cellsara-ATP9.3

Antiviral Spectrum and Efficacy Studies of Vidarabine Monohydrate

Activity Against Herpes Simplex Viruses (HSV-1 and HSV-2)

Vidarabine (B1017) has demonstrated both in vitro and in vivo inhibitory activity against Herpes Simplex Virus types 1 (HSV-1) and 2 (HSV-2). drugbank.compharmacompass.com

In Vitro Susceptibility and Inhibitory Concentrations

The susceptibility of HSV to vidarabine has been established through various in vitro studies. The minimal inhibitory concentration (MIC), which is the concentration required to completely inhibit the virus's cytopathogenic effect in cell cultures, is a key measure of its potency. nih.gov The half-maximal inhibitory concentration (IC50), the concentration of the drug that reduces viral plaque formation by 50%, is another critical parameter. nih.govkoreamed.org

Studies have reported the following IC50 values for vidarabine against HSV:

HSV-1: 9.3 µg/ml medchemexpress.commedchemexpress.com

HSV-2: 11.3 µg/ml medchemexpress.commedchemexpress.com

It is important to note that the in vitro susceptibility of HSV strains can be influenced by factors such as the viral inoculum size and the type of tissue culture cells used in the assay. nih.gov

Table 1: In Vitro Inhibitory Concentrations of Vidarabine Against HSV

Virus Type IC50 (µg/ml)
HSV-1 9.3 medchemexpress.commedchemexpress.com
HSV-2 11.3 medchemexpress.commedchemexpress.com

Mechanisms of Action in HSV Replication Cycle

Vidarabine's antiviral action is multifaceted and primarily targets the replication of viral DNA. drugbank.compatsnap.com The mechanism involves several key steps:

Phosphorylation: Upon entering a host cell, vidarabine is phosphorylated by cellular enzymes into its active triphosphate form, ara-ATP. drugbank.compatsnap.com

Inhibition of Viral DNA Polymerase: Ara-ATP competitively inhibits the viral DNA polymerase, an enzyme crucial for the synthesis of new viral DNA. drugbank.compatsnap.com This inhibition is more selective for the viral enzyme than for the host cell's DNA polymerase. patsnap.com

DNA Chain Termination: Ara-ATP acts as a substrate for the viral DNA polymerase and is incorporated into the growing viral DNA chain. drugbank.comwikipedia.org The presence of an arabinose sugar instead of a ribose sugar in its structure causes steric hindrance, preventing the addition of further nucleotides and leading to the termination of the DNA chain. patsnap.com

Inhibition of Ribonucleotide Reductase: The diphosphate (B83284) form of vidarabine, ara-ADP, also exhibits an inhibitory effect on ribonucleotide reductase, an enzyme that produces the building blocks for DNA synthesis. wikipedia.org

This multi-pronged attack effectively halts the replication of the herpes virus. drugbank.compatsnap.com

Efficacy Against Varicella-Zoster Virus (VZV)

Vidarabine is also active against the Varicella-Zoster Virus (VZV), the causative agent of chickenpox and shingles. drugbank.compharmacompass.com

Comparative Antiviral Activity against VZV

In comparative studies, vidarabine has shown effective anti-VZV activity. When compared with acyclovir (B1169), another antiviral agent, vidarabine demonstrated a longer duration of antiviral activity in vitro. nih.gov Intermittent treatment with vidarabine for 8 hours a day over four days showed anti-VZV activity equivalent to continuous treatment. nih.gov In contrast, intermittent treatment with acyclovir was significantly less effective than continuous treatment. nih.gov

However, in a prospective, randomized trial involving immunocompromised patients with VZV infection, acyclovir was found to be more effective than vidarabine in preventing complications and shortening the duration of viral shedding and lesion formation. nih.gov Another comparative trial in immunosuppressed patients with varicella or disseminated zoster found similar times to the cessation of new lesion formation and fever for both drugs. nih.gov

Research has also indicated a synergistic effect when acyclovir and vidarabine are used in combination against VZV. nih.govdrugbank.com This synergy is dependent on the phosphorylation of acyclovir and the nature of the binding sites on the viral DNA polymerase. nih.govdrugbank.com

Activity Against Other DNA Viruses

The antiviral spectrum of vidarabine extends beyond the herpesvirus family to include other DNA viruses. drugbank.compharmacompass.com

Poxviruses (Vaccinia and Cowpox)

Vidarabine has demonstrated activity against members of the Poxviridae family, including vaccinia virus and cowpox virus. drugbank.compharmacompass.comtargetmol.com These viruses are large, complex, double-stranded DNA viruses. ebsco.com Vaccinia virus, in particular, is a close relative of the variola virus, which causes smallpox. mdpi.com While specific antiviral treatments for many poxvirus infections are limited, nucleoside analogs like vidarabine have been investigated for their anti-poxvirus potential. ebsco.com

Rhabdoviruses and Hepadnaviruses

Vidarabine monohydrate has demonstrated activity against both rhabdoviruses and hepadnaviruses. wikipedia.orgselleckchem.comchemicalbook.com Its efficacy against the Hepatitis B virus (HBV), a member of the hepadnavirus family, has been the subject of clinical investigation.

In a randomized, controlled multicenter study involving 30 patients with HBsAg, HBeAg, and DNA polymerase (DNAp) positive chronic active hepatitis, vidarabine was administered intravenously to 15 patients while the other 15 received a placebo. nih.gov The results highlighted a significant, albeit sometimes transient, impact on viral replication and liver inflammation. nih.gov

During the 21-day treatment period, DNA polymerase activity, a key indicator of viral replication, saw a dramatic fall in 13 of the 15 treated patients, with no such effect observed in the control group. nih.gov Six months after the initial course of treatment, the treated group showed notable improvements in liver function markers and histology compared to the placebo group. nih.gov A second course of vidarabine for patients who remained HBeAg positive further improved outcomes, leading to a durable inhibition of HBV replication in 73% of the initial patient cohort within a year. nih.gov

Outcome Measure (at 6 Months Post-Treatment)Vidarabine GroupPlacebo GroupStatistical Significance
ALT Normalization40%6%p < 0.05
Decreased Liver Inflammatory Activity70%20%p < 0.05
Permanent Loss of DNA Polymerase33%20%Not specified
Permanent Loss of HBeAg13%7%Not specified

Selectivity and Limitations against Adenoviruses

The efficacy of vidarabine against adenoviruses is specific and appears to be dependent on the type of infection and viral serotype. While some sources indicate that vidarabine is not effective against adenoviral ocular infections rxlist.com, other research supports its use in more severe, systemic conditions. nih.gov

A key area where vidarabine has been applied is in the treatment of adenovirus-induced hemorrhagic cystitis in immunocompromised patients, a condition for which therapeutic options are limited. nih.gov In vitro studies have established a therapeutic basis for this application. Research shows that vidarabine dose-dependently inhibits the replication of adenovirus, as measured by a yield reduction assay. nih.gov Furthermore, it inhibits the synthesis of viral proteins in a dose-dependent manner, a feat not achieved by acyclovir in the same study. nih.gov The degree of inhibition varied for different viral proteins, indicating a specific mechanism of action against adenovirus. nih.gov For instance, vidarabine has been shown to specifically inhibit the replication of adenovirus type 11 in vitro without significant cytotoxicity. selleckchem.com

Activity Against RNA Tumor Viruses (Retroviruses)

Vidarabine has demonstrated inhibitory activity against certain RNA tumor viruses, also known as retroviruses. wikipedia.orgselleckchem.comchemicalbook.com The mechanism of action involves the inhibition of RNA polyadenylation by the active triphosphate form of vidarabine (ara-ATP), a process crucial for the lifecycle of retroviruses like HIV-1. wikipedia.org

Efficacy studies have evaluated vidarabine's effect on murine leukemia viruses (MLV). In one study, vidarabine (referred to as ara-A) was one of three compounds that produced a significant inhibition of virus-induced splenomegaly in mice infected with Rauscher MLV. nih.gov

Virus ModelAgentObserved EffectSignificance
Rauscher Murine Leukemia Virus (in vivo)Vidarabine (ara-A)50%-100% inhibition of virus-induced splenomegalySignificant
Gross Murine Leukemia Virus (in vitro)Vidarabine (ara-A) in combination with Co-vidarabine (B8647817)Enhanced antiviral responseSignificant

These findings underscore the potential of vidarabine as an agent against retroviral replication, acting through mechanisms distinct from its effects on DNA viruses.

Synergistic Antiviral Effects with Other Agents

Combinatorial Studies with Acyclovir

Studies combining vidarabine and acyclovir have consistently shown additive or synergistic effects against various herpesviruses. nih.govnih.gov This combination has proven more effective than either drug used alone in both cell culture and animal models. nih.govresearchgate.net

In vitro, the combination of acyclovir and vidarabine demonstrated a synergistic effect in inhibiting plaque formation by wild-type herpes simplex virus (HSV) types 1 and 2, and varicella-zoster virus (VZV). nih.gov In mice infected with HSV-2, certain combinations of the two drugs were more effective at reducing mortality and increasing the mean day of death compared to individual drug therapy. nih.gov

The mechanism behind this synergy is linked to their different but complementary actions on viral DNA synthesis. nih.gov The phosphorylation of acyclovir by viral thymidine (B127349) kinase is essential for the synergistic effect. nih.gov Furthermore, the nature of the binding sites for both drugs on the viral DNA polymerase is crucial for their combined activity. nih.gov An important finding from these combinatorial studies is the prevention of drug resistance. While viruses resistant to either vidarabine or acyclovir can be developed in cell culture, the combination of both drugs prevented the isolation of resistant mutants. nih.govresearchgate.net

Impact of Adenosine (B11128) Deaminase Inhibitors on Efficacy

A significant limitation of vidarabine is its rapid metabolic inactivation by the enzyme adenosine deaminase, which converts it to the much less potent arabinosyl hypoxanthine (B114508) (ara-HX). wikipedia.orgchemicalbook.com The co-administration of an adenosine deaminase inhibitor can protect vidarabine from this degradation, thereby increasing its half-life and antiviral potency. wikipedia.orgnih.gov

Studies using inhibitors such as co-vidarabine have shown a significant enhancement of vidarabine's activity. In one study, the combination resulted in a tenfold increase in antiviral activity against herpes and vaccinia viruses in both tissue culture and in mice. nih.gov Similarly, the combination of vidarabine with co-vidarabine enhanced the antiviral effect against Gross murine leukemia virus in vitro and in vivo. nih.gov

Another potent adenosine deaminase inhibitor, 2'-deoxycoformycin (B8070352) (dCF) or pentostatin (B1679546), has also been studied in combination with vidarabine. wikipedia.orgnih.govnih.gov In models of monocytic leukemia, a condition for which dCF alone has limited efficacy, the combination of dCF and vidarabine (AraA) markedly prolonged the survival of mice inoculated with human monocytoid leukemia cells. nih.govnih.gov These findings highlight that inhibiting adenosine deaminase is a critical strategy for maximizing the therapeutic efficacy of vidarabine. nih.gov

Pharmacological Investigations of Vidarabine Monohydrate

Absorption and Distribution Studies

The absorption and distribution of vidarabine (B1017) are critical determinants of its therapeutic efficacy. Research has focused on its detection in biological fluids and its ability to cross significant biological barriers.

Detection and Quantification of Vidarabine and its Metabolites in Biological Fluids

Following administration, vidarabine is rapidly metabolized. pharmacompass.comrxlist.com Peak plasma concentrations of vidarabine have been observed to be in the range of 0.2 to 0.4 µg/mL, while its primary metabolite, arabinosylhypoxanthine (Ara-Hx), reaches significantly higher peak plasma concentrations of 3 to 6 µg/mL. pharmacompass.com This indicates a swift conversion process upon entering the bloodstream. In patients with normal renal function, approximately 1-3% of a dose is excreted in the urine as unchanged vidarabine, whereas 41-53% is excreted as Ara-Hx within 24 hours. pharmacompass.com The detection of these compounds in the aqueous humor of the eye is largely dependent on the integrity of the corneal epithelium; only trace amounts are detectable if the cornea is intact. rxlist.com However, in cases of an epithelial defect, both vidarabine and Ara-Hx can be found in the aqueous humor. rxlist.com

Peak Plasma Concentrations of Vidarabine and its Metabolite Ara-Hx

Compound Peak Plasma Concentration (µg/mL)
Vidarabine 0.2 - 0.4

Distribution across Biological Barriers, including the Blood-Brain Barrier

A crucial aspect of vidarabine's pharmacology is its ability to be widely distributed into body tissues and fluids, including its capacity to cross the blood-brain barrier. pharmacompass.com The concentration of Ara-Hx in the cerebrospinal fluid (CSF) has been found to be approximately one-third of the concurrent plasma concentrations. pharmacompass.com This penetration into the central nervous system is a key factor for its use in treating certain viral infections affecting the brain. nih.govasm.org The distribution of vidarabine is also influenced by plasma protein binding, with 20-30% of vidarabine being bound to plasma proteins. pharmacompass.com In contrast, its metabolite, Ara-Hx, exhibits minimal binding to plasma proteins. pharmacompass.com

Metabolism and Biotransformation of Vidarabine Monohydrate

The metabolic pathway of this compound is a primary determinant of its activity and duration of action. The key enzymatic process is deamination, which leads to the formation of a less potent but still active metabolite. wikipedia.orgwikidoc.org

Antiviral Activity of the Metabolite Ara-Hx

Relative Antiviral Potency

Compound Relative Potency
Vidarabine 1

Impact of Deamination on Drug Potency and Half-Life

The deamination of vidarabine to Ara-Hx has a direct impact on the drug's potency and its effective half-life. The rapid conversion to the less active metabolite means that the high initial potency of vidarabine is short-lived. wikipedia.orgwikidoc.org The half-life of vidarabine is approximately 60 minutes. wikipedia.orgwikidoc.org The use of adenosine (B11128) deaminase inhibitors can prolong the half-life and increase the therapeutic efficacy of vidarabine by maintaining higher concentrations of the more potent parent drug for a longer duration. nih.govnih.goventokey.com This strategy has been explored to enhance the clinical utility of vidarabine. researchgate.net

Elimination and Excretion Pathways

The elimination of vidarabine from the body occurs primarily through metabolic conversion and subsequent renal excretion. wikipedia.orgdrugbank.com The drug is rapidly transformed into its principal metabolite, arabinosylhypoxanthine (ara-Hx), which possesses reduced antiviral activity. wikipedia.orgentokey.com This metabolic process is a key determinant of the drug's pharmacokinetic profile.

Purine (B94841) Ring Breakdown and Uric Acid Formation

In addition to the primary metabolic pathway leading to ara-Hx, a smaller fraction of vidarabine may undergo breakdown of its purine ring, which can result in the formation of uric acid. wikipedia.orgwikidoc.orgwikiwand.com This process is a secondary elimination pathway for the drug. The formation of uric acid from purine degradation is a natural metabolic process in the body. nih.gov

Drug Resistance and Viral Evolution Under Vidarabine Monohydrate Pressure

Mechanisms of Viral Resistance to Vidarabine (B1017) Monohydrate

Viral resistance to vidarabine primarily arises from specific genetic changes that alter the drug's target, the viral DNA polymerase. wikipedia.orgnih.gov This enzyme is crucial for the replication of the viral genome.

Changes in Viral DNA Polymerase

The primary mechanism of resistance to vidarabine involves mutations in the gene that codes for the viral DNA polymerase. wikipedia.orgnih.gov These mutations can lead to an enzyme that is less susceptible to inhibition by the active form of vidarabine, ara-ATP. nih.govdrugbank.com This reduced sensitivity means that higher concentrations of the drug are required to suppress viral replication. Research has shown that mutations conferring resistance to vidarabine can be readily isolated and are present at a noticeable frequency even in low-passage stocks of wild-type viruses. nih.gov Studies on herpes simplex virus (HSV) have physically mapped the resistance mutations to the DNA polymerase locus. nih.gov Specifically, the resistance mutation for vidarabine (ara-Ar-1) has been shown to be closely linked to resistance mutations for other antiviral drugs that target the same enzyme, such as phosphonoacetic acid and acyclovir (B1169), within a 2.6-kilobase pair region of the DNA polymerase locus. nih.gov

It is noteworthy that many viral strains resistant to vidarabine also exhibit cross-resistance to other antiviral agents that target the viral DNA polymerase, such as foscarnet. nih.govjst.go.jp However, the patterns of cross-resistance can be complex and depend on the specific mutation.

Distinction from Resistance to Other Antivirals (e.g., Idoxuridine)

The mechanism of resistance to vidarabine differs significantly from that of some other antivirals like idoxuridine. Idoxuridine resistance often involves changes in the viral thymidine (B127349) kinase (TK) enzyme, which is responsible for the initial phosphorylation of the drug. nih.gov In contrast, vidarabine is phosphorylated by cellular kinases, making it effective against some viruses that have developed resistance to TK-dependent drugs like acyclovir. nih.govresearchgate.net

This distinction is clinically important, as vidarabine has been successfully used to treat infections caused by viral strains resistant to idoxuridine. wikipedia.orgvin.com Similarly, vidarabine can be effective against acyclovir-resistant HSV strains that have mutations in the TK gene. researchgate.net However, cross-resistance between vidarabine and acyclovir can occur if the resistance is due to mutations in the viral DNA polymerase gene. oup.com

Molecular Characterization of Resistant Viral Strains

The molecular characterization of vidarabine-resistant viral strains involves sequencing the viral DNA polymerase gene to identify specific mutations. These mutations are often single nucleotide substitutions that result in amino acid changes in the enzyme. annualreviews.org For instance, in herpes simplex virus, numerous non-synonymous mutations in the DNA polymerase gene have been associated with drug resistance. oup.com

The location of these mutations within the DNA polymerase can influence the level of resistance and the cross-resistance profile. In α-herpesviruses like HSV-1, HSV-2, and varicella-zoster virus (VZV), resistance mutations are frequently found in the Palm and Finger domains of the DNA polymerase. oup.com

The table below summarizes key mutations in the viral DNA polymerase associated with vidarabine resistance.

Virus TypeGeneMutation TypeAssociated Resistance
Herpes Simplex Virus 1 (HSV-1)DNA PolymeraseAmino Acid SubstitutionsVidarabine, Acyclovir, Foscarnet
Herpes Simplex Virus 2 (HSV-2)DNA PolymeraseAmino Acid SubstitutionsVidarabine, Foscarnet
Varicella-Zoster Virus (VZV)DNA PolymeraseAmino Acid SubstitutionsVidarabine, Acyclovir

Strategies to Mitigate and Overcome Resistance

Several strategies are being explored to counteract the development of viral resistance to vidarabine and to treat infections caused by resistant strains. These include the use of combination therapies and the development of more stable prodrugs.

Combination Therapies to Address Resistance

Combining vidarabine with other antiviral agents that have different mechanisms of action is a promising approach to overcome resistance. asm.org This strategy can produce synergistic or additive effects, making the treatment more effective than either drug alone. asm.orgnih.gov For example, the combination of vidarabine and acyclovir has been shown to have a synergistic effect against wild-type HSV-1, HSV-2, and VZV. nih.govdrugbank.com Importantly, in cell culture studies, the development of mutants resistant to the combination of vidarabine and acyclovir was not observed, even though resistance to each drug individually could be readily induced. asm.org

Combination therapy can also be effective against strains that are already resistant to one of the drugs. For instance, in mice infected with acyclovir-resistant HSV, a combination of vidarabine and acyclovir was effective, whereas acyclovir alone was not. nih.gov The synergistic effect of vidarabine and acyclovir is dependent on the nature of their binding sites on the DNA polymerase and the phosphorylation of acyclovir. nih.gov

Development of Vidarabine Prodrugs to Enhance Stability

A significant limitation of vidarabine is its rapid metabolic conversion to a less potent metabolite, ara-hypoxanthine (ara-H), by adenosine (B11128) deaminase. nih.govpatsnap.com To address this, researchers have developed prodrugs of vidarabine. nih.govresearchgate.net Prodrugs are inactive compounds that are converted into the active drug within the body. nih.govnumberanalytics.com This approach can protect vidarabine from premature metabolism, thereby increasing its stability and bioavailability. nih.govsemanticscholar.org

Several types of vidarabine prodrugs have been synthesized, including 5'-amino acid esters and 5'-phosphoramidates. nih.govresearchgate.net These modifications can enhance aqueous solubility and potentially improve membrane transport. nih.govresearchgate.net Studies have shown that some of these prodrugs are more effective against viruses like vaccinia and cowpox than the parent drug. nih.gov By minimizing the conversion to ara-H, these prodrugs can potentially deliver a more potent antiviral effect. nih.gov The table below shows the improved stability of vidarabine prodrugs in biological samples. nih.gov

CompoundHalf-life in Intestinal Homogenate (hours)Half-life in Liver Homogenate (hours)Half-life in Plasma (hours)
Vidarabine (1)0.050.250.43
D-ile (7c)7.900.311.61
L-ile (7k)0.580.063.58

Synthetic and Biosynthetic Pathways of Vidarabine Monohydrate

Chemical Synthesis Approaches

The chemical synthesis of vidarabine (B1017) has been a subject of scientific exploration since the mid-20th century, leading to various strategies for its production and the development of prodrugs to enhance its efficacy.

Historical Context of Chemical Synthesis

The initial chemical synthesis of vidarabine, also known as ara-A, was accomplished in 1960 by B. R. Baker and his team at the Stanford Research Institute. wikidoc.org This work was inspired by the discovery of unusual nucleosides, spongothymidine (B1329284) and spongouridine, isolated from the Caribbean sponge Tethya crypta in the 1950s, which contained D-arabinose instead of the typical D-ribose. wikidoc.orgwikiwand.com These naturally occurring compounds spurred the synthesis of analogous nucleosides like vidarabine and cytarabine (B982) (ara-C). wikidoc.orgresearchgate.net The antiviral properties of vidarabine were first reported in 1964. wikidoc.org Subsequent research led to the first commercial synthesis of vidarabine in Japan in 1984 under the trade name "Arasena-A." wikiwand.comwikipedia.org One notable synthetic route involves the enzymatic transglycosylation from ara-U to the 9-position of adenine (B156593). wikipedia.org Another method starts with the acetonide-β-D–xylofuranoside of adenine, which undergoes mesylation, removal of the acetonyl protecting group, and subsequent reactions to form an epoxide that is then opened to yield vidarabine. chemicalbook.com A more recent and efficient synthesis method involves a copper sulfate-catalyzed dehydrazination reaction in water. rsc.org

Synthesis of Vidarabine Prodrugs (e.g., Amino Acid Esters, Phosphoramidates)

To improve the biopharmaceutical properties of vidarabine, various prodrugs, including amino acid esters and phosphoramidates, have been synthesized. nih.gov

Amino Acid Ester Prodrugs: The synthesis of 5'-O-amino acid ester prodrugs of vidarabine aims to enhance its aqueous solubility and membrane transport. nih.govmdpi.com The synthesis typically involves coupling a protected amino acid to the 5'-hydroxyl group of a 2',3'-diprotected vidarabine intermediate. nih.gov For example, 5'-O-D- and L-amino acid derivatives have been synthesized. nih.gov The use of D-amino acids can confer resistance to metabolic degradation. mdpi.com The coupling is often facilitated by reagents like dicyclohexylcarbodiimide (B1669883) (DCC) with a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). nih.gov After the coupling reaction, the protecting groups on the sugar and the amino acid are removed to yield the final prodrug. nih.gov

Phosphoramidate (B1195095) Prodrugs: Phosphoramidate prodrugs of vidarabine, developed using the ProTide approach, are designed to deliver the monophosphate form of the drug into cells, bypassing the initial and often rate-limiting phosphorylation step. researchgate.net The synthesis of these prodrugs involves the coupling of a phenyl (amino acid methyl ester) phosphochloridate with the 5'-hydroxyl group of a 2',3'-diprotected vidarabine. nih.govresearchgate.net This reaction is typically carried out in the presence of a base like N-methyl imidazole (B134444) in a solvent such as tetrahydrofuran (B95107) (THF). nih.govresearchgate.net The resulting protected phosphoramidate prodrug is then purified, and the protecting groups are removed to afford the final product. nih.gov Both D- and L-amino acids have been incorporated into these phosphoramidate structures. nih.gov

Biosynthesis from Natural Sources

Vidarabine is also a naturally occurring compound, isolated from both terrestrial and marine organisms.

Isolation from Streptomyces antibioticus

In 1972, vidarabine was discovered as a natural product synthesized by the bacterium Streptomyces antibioticus. wikipedia.orgchemicalbook.com The biosynthesis of vidarabine in this organism is a complex process that involves the stereospecific inversion of the C-2' hydroxyl group of adenosine (B11128). nih.gov In 2017, the complete biosynthetic pathway was elucidated, revealing that the same 10-gene cluster is responsible for producing both vidarabine and pentostatin (B1679546), a potent inhibitor of adenosine deaminase. wikipedia.orgresearchgate.net The pathways for the two compounds are distinct within the gene cluster. wikipedia.org Pentostatin plays a crucial protective role by preventing the bacterium's own adenosine deaminase from degrading the newly synthesized vidarabine. wikipedia.orgresearchgate.net The biosynthesis is initiated by the hydrolysis of S-adenosylhomocysteine (SAH) to adenosine, which is then converted to vidarabine through a series of enzymatic reactions. researchgate.net An enzyme, PenF, has been identified in S. antibioticus that exhibits nucleoside 5'-monophosphatase activity with a preference for vidarabine 5'-monophosphate, suggesting its role in the dephosphorylation of precursors during vidarabine biosynthesis. researchgate.netnih.gov

Discovery in Marine Organisms (e.g., Eunicella cavolini)

In addition to its microbial origin, vidarabine was also discovered in a marine organism in 1984. wikiwand.comwikipedia.org It was isolated from the gorgonian (sea whip) Eunicella cavolini. researchgate.netwikipedia.org This discovery highlighted the marine environment as a source of novel and biologically active compounds. nih.gov The finding of vidarabine in a marine invertebrate demonstrated that this antiviral nucleoside is not limited to microbial sources. researchgate.net

Co-production with Adenosine Deaminase Inhibitors (e.g., Pentostatin)

A remarkable feature of vidarabine biosynthesis in Streptomyces antibioticus is its co-production with pentostatin, a potent inhibitor of adenosine deaminase (ADA). wikipedia.orgpnas.org This co-production represents a "protector-protégé" strategy, where pentostatin protects vidarabine from enzymatic deamination. wikipedia.orgwikipedia.orgresearchgate.net Vidarabine is susceptible to degradation by ADA, which converts it to 9-β-D-arabinofuranosylhypoxanthine (ara-H), a metabolite with significantly reduced antiviral activity. mdpi.comnih.gov

The gene cluster responsible for vidarabine and pentostatin biosynthesis in S. antibioticus contains two separate sets of genes for each compound. wikipedia.orgwikipedia.org This genetic linkage ensures the simultaneous production of the antiviral agent and its protective inhibitor. researchgate.net The presence of pentostatin enhances the antiviral efficacy of vidarabine by preventing its rapid inactivation. nih.govnih.govgoogle.com In vitro and in vivo studies have demonstrated that the combination of vidarabine with an ADA inhibitor like pentostatin (also referred to as co-vidarabine) can increase the antiviral activity by as much as 10-fold. nih.govnih.gov This synergistic relationship is a naturally evolved mechanism to ensure the biological activity of the produced antibiotic. pnas.org

Advanced Research and Future Directions for Vidarabine Monohydrate

Development of Novel Vidarabine (B1017) Monohydrate Derivatives and Analogs

The quest to enhance the therapeutic profile of vidarabine has led to the exploration of various derivatives and analogs. These efforts are primarily focused on overcoming the drug's limitations, such as its rapid metabolism and poor solubility. mdpi.com

Structural Modifications to Enhance Antiviral Activity and Stability

A significant challenge with vidarabine is its susceptibility to deamination by adenosine (B11128) deaminase (ADA), which converts it into the less potent metabolite, 9-β-D-arabinofuranosylhypoxanthine (ara-H). mdpi.comwikipedia.org This metabolic instability significantly reduces its antiviral efficacy. To counter this, researchers have investigated structural modifications. One such modification involves the replacement of the amine group with a methoxy (B1213986) group, creating ara-M. This analog demonstrated a 10-fold greater selectivity against the Varicella Zoster Virus, although it was inactive against other viruses because it could not be phosphorylated. wikipedia.org

Another approach has been the synthesis of 2-substituted derivatives of 9-alpha-D-arabinofuranosyladenine and 9-alpha-D-arabinofuranosyl-8-azaadenine. nih.gov However, these derivatives did not exhibit significant antiviral activity. nih.gov More promising results have been observed with phosphamide-modified vidarabine compounds developed using ProTide technology. researchgate.netnih.gov Many of these compounds showed stronger activity against herpes simplex virus type 1 (HSV-1) than the parent drug. researchgate.netnih.gov The ProTide approach aims to create derivatives that can be converted into the active drug by specific enzymes in the liver, potentially enhancing both activity and targeting. researchgate.netnih.gov

The table below summarizes some of the key structural modifications of vidarabine and their outcomes.

Derivative/Analog Modification Key Findings Citation
Ara-MReplacement of the amine group with a methoxy group.~10-fold greater selectivity against Varicella Zoster Virus, but inactive against other viruses. wikipedia.org
2-Substituted DerivativesSubstitution at the 2-position of the adenine (B156593) base.No significant antiviral activity observed. nih.gov
Phosphamide-Modified VidarabineAddition of a phosphamide group using ProTide technology.Most synthesized compounds showed stronger activity against HSV-1 than vidarabine. researchgate.netnih.gov

Prodrug Strategies to Improve Pharmacokinetic Profile and Cellular Uptake

Prodrug strategies represent a key avenue for improving the biopharmaceutical properties of vidarabine, including its poor aqueous solubility, limited intestinal transport, and rapid metabolism. nih.govslideshare.netmdpi.commdpi.com The primary goals of these strategies are to protect the drug from enzymatic degradation, enhance its solubility, and improve its ability to cross cell membranes. nih.govnih.gov

One successful approach has been the development of 5'-amino acid esters and 5'-phosphoramidates of vidarabine. nih.govnih.gov These prodrugs were designed to protect vidarabine from metabolic conversion by adenosine deaminase. nih.gov Research has shown that these modifications can lead to enhanced uptake and protection from metabolism. nih.gov For example, 5'-O-D- and L-amino acid derivatives and 5'-O-(D- and L-amino acid methyl ester phosphoramidate) derivatives were synthesized and showed potency equal to or greater than vidarabine against two pox viruses in vitro, with improved uptake by cultured cells. nih.gov

Specifically, the 5′-O-D-valyl ester of vidarabine has been highlighted as a potential prodrug to improve oral bioavailability. nih.gov This prodrug demonstrated resistance to inactivation by deamination and showed enhanced transport potential, resulting in a 20-fold increase in vidarabine plasma levels in rats compared to the administration of vidarabine itself. nih.gov The improved solubility of these amino acid prodrugs at physiological pH is also a significant advantage over the parent drug. nih.gov

The stability of these prodrugs varies depending on their chemical structure. nih.gov For instance, phosphoramidate (B1195095) prodrugs were found to be more stable in intestinal homogenates, while in plasma, amino acid counterparts were generally more stable. nih.gov

The following table outlines key prodrug strategies for vidarabine.

Prodrug Strategy Modification Key Advantages Citation
5'-Amino Acid EstersEsterification at the 5'-hydroxyl group with amino acids.Protects from deamination, increases aqueous solubility, enhances membrane transport. nih.govnih.gov
5'-PhosphoramidatesPhosphoramidate linkage at the 5'-hydroxyl group.Protects from deamination, some compounds more potent than vidarabine. nih.govnih.gov

Host-Pathogen Interactions and Immunomodulatory Aspects of Vidarabine Monohydrate

Beyond its direct antiviral effects, emerging research indicates that vidarabine possesses immunomodulatory properties and interacts with various cellular pathways. mdpi.comresearchgate.net

Impact on Host Immune Response during Viral Infections

The immune response to viral infections is a complex balance between clearing the virus and avoiding excessive inflammation that can lead to tissue damage. nih.gov The host's innate immune system is the first line of defense, involving the production of interferons and the activation of various immune cells. nih.govimmunology.orgmdpi.com Vidarabine has been shown to have immunomodulatory effects, which could contribute to its therapeutic action. mdpi.comresearchgate.netmdpi.com

Recent studies suggest that adenosine analogs, including vidarabine, may modulate the immune response through interaction with the adenosine A2A receptor (A2AR). embopress.orglsuhsc.edu This receptor plays a role in suppressing T-cell responses. lsuhsc.edu By potentially acting as an antagonist to A2AR, vidarabine could enhance T-cell mediated viral clearance. embopress.orglsuhsc.edu This immunomodulatory effect is distinct from its direct antiviral activity of inhibiting viral DNA synthesis. embopress.org The host's genetic factors can also influence the efficacy of antiviral agents like vidarabine. nih.gov

Interaction with Cellular Pathways Beyond Viral Replication

Vidarabine's influence extends to cellular pathways not directly involved in viral replication. mdpi.comresearchgate.netmdpi.comnih.gov Research has shown that vidarabine can modulate signaling pathways such as the adenosine A2A receptor–myosin light chain (A2AR-MLC) signaling pathway, which is involved in intestinal motility. mdpi.com

Furthermore, vidarabine has been found to have neuroprotective effects by promoting mitochondrial biogenesis through the activation of the SIRT1-dependent PGC-1α/NRF1/TFAM signaling pathway. nih.gov This suggests a role for vidarabine in protecting neuronal cells from injury. nih.gov In the context of ulcerative colitis, network pharmacology studies have identified vidarabine as a key bioactive component that may exert therapeutic effects by modulating inflammation-related pathways. mdpi.comnih.gov An integrated analysis suggested a direct association between vidarabine and the core gene DPP4, although direct connections to core signaling pathways were not identified. mdpi.comnih.gov

Computational Modeling and In Silico Studies of this compound

Computational methods, including molecular modeling and in silico studies, are increasingly being used to investigate the properties and potential applications of drugs like vidarabine. mdpi.comsemanticscholar.orgethz.ch These techniques allow for the prediction of interactions between a drug and its biological targets, as well as the screening of large compound libraries for potential new drugs. mdpi.comsemanticscholar.org

In silico studies have explored the potential of vidarabine as an inhibitor of viral enzymes. For example, a study investigating potential inhibitors of the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp) included this compound in its screening library. mdpi.com Another in silico study suggested that vidarabine could be a relevant inhibitor of the SARS-CoV-2 non-structural protein 10 (nsp10). semanticscholar.org These computational approaches, which can include molecular docking and density-functional theory (DFT) studies, help to prioritize compounds for further experimental testing. semanticscholar.org

The following table provides examples of in silico studies involving vidarabine.

Study Focus Computational Method Key Finding Citation
SARS-CoV-2 RdRp InhibitionMolecular Fingerprinting, Molecular SimilarityThis compound was included in a library of drugs screened for potential inhibitory activity. mdpi.com
SARS-CoV-2 nsp10 InhibitionStructural Similarity, Fingerprint Study, Docking, DFTVidarabine was suggested as a relevant potential inhibitor of SARS-CoV-2 nsp10. semanticscholar.org

Molecular Docking and Dynamics Simulations of Enzyme Interactions

Emerging Therapeutic Applications and Repurposing Research

Originally developed as an anticancer agent and later as a primary antiviral, Vidarabine continues to be investigated for new therapeutic roles and for its utility in specific patient populations. drugfuture.compatsnap.com

Vidarabine has been studied for the treatment of chronic active hepatitis B associated with Hepatitis B virus (HBV) replication. nih.govnih.gov In a randomized, placebo-controlled multicenter study, Vidarabine demonstrated a significant impact on both biochemical markers and viral activity. nih.gov

During a 21-day course of treatment, DNA polymerase activity, a key indicator of viral replication, fell dramatically in 13 out of 15 treated patients, whereas no such drop was observed in the control group. nih.gov Six months after the initial treatment course, 40% of the treated patients achieved normalization of alanine (B10760859) aminotransferase (ALT) levels, compared to only 6% of controls. nih.gov Furthermore, a decrease in inflammatory activity on liver biopsies was noted in 70% of the Vidarabine group versus 20% in the placebo group. nih.gov

However, the effect on HBV replication was often transient after a single course. nih.gov A permanent loss of DNA polymerase was seen in 33% of treated patients and HBeAg (hepatitis B e-antigen) was lost in 13%. nih.gov To improve these outcomes, a second course of Vidarabine was administered to patients who remained HBeAg positive. nih.gov This second course increased the durable inhibition of HBV replication, with a final success rate of 73% (11 out of 15 patients) within one year. nih.gov

Table 2: Efficacy of Vidarabine in Chronic Active Hepatitis B (6-Month Follow-up after First Course)

Outcome MeasureVidarabine GroupPlacebo Group
ALT Normalization40%6%
Decreased Liver Inflammation70%20%
Permanent Loss of DNA Polymerase33%20%
Permanent Loss of HBeAg13%7%
Data sourced from a randomized controlled study. nih.gov

Vidarabine has a broad spectrum of activity against various DNA viruses, including herpes viruses, poxviruses, rhabdoviruses, and hepadnaviruses. wikipedia.org Its utility has been particularly noted in immunocompromised patients, who are highly susceptible to severe viral infections. patsnap.comontosight.ai

Beyond herpes viruses, research suggests potential applications for other viral diseases. A computational study identified Vidarabine as a promising candidate against Lumpy Skin Disease Virus, a poxvirus affecting cattle. openveterinaryjournal.com Its known activity against varicella-zoster virus (VZV) and its use in treating herpes simplex encephalitis further underscore its importance in managing severe viral diseases, especially in patients with compromised immune systems. wikipedia.orgpatsnap.com

Investigation in Chronic Hepatitis B Infection

Innovative Delivery Systems for this compound

A major challenge in antiviral therapy is achieving effective drug concentrations at the site of infection while minimizing systemic toxicity. nih.gov Innovative drug delivery systems, particularly those based on nanotechnology, offer a promising solution by improving the physicochemical properties and targeting of antiviral agents like Vidarabine. nih.govtandfonline.com

Nanoparticle-based systems can enhance drug solubility, stability, and bioavailability. nih.govtandfonline.com Research into formulating Vidarabine into nanoparticles has demonstrated the potential to create more effective drug delivery vehicles. nih.gov

One study focused on the physicochemical aspects of loading Vidarabine into poly(isohexyl cyanoacrylate) nanoparticles. nih.gov The investigation revealed that the chemical reaction to incorporate Vidarabine into the nanoparticles was dependent on pH and required the presence of the surfactant dioctylsulfosuccinate (DOSS). nih.gov The study proposed that DOSS forms an ion pair with Vidarabine, facilitating better contact with the monomer during the polymerization process within micelles. nih.gov Based on the molecular weight profiles of the resulting polymer, it was suggested that Vidarabine induces the polymerization of the cyanoacrylic monomers through a zwitterionic pathway, which allows for the covalent linkage of the drug to the polymer. nih.gov This type of physicochemical study is crucial for the rational design of new colloidal drug delivery formulations. nih.gov Such advanced delivery systems could improve the therapeutic index of Vidarabine by enabling targeted delivery and controlled release. nih.gov

Targeted Drug Delivery Strategies

The therapeutic efficacy of this compound is often constrained by its biopharmaceutical properties, such as poor solubility and rapid metabolism. To overcome these limitations and enhance its antiviral activity, researchers have been exploring various targeted drug delivery strategies. These strategies aim to increase the drug's concentration at the site of infection, prolong its circulation time, and minimize off-target side effects. The primary focus of this research has been on the development of nanocarrier systems, including liposomes, polymeric nanoparticles, and dendrimers, to improve the delivery of Vidarabine and its derivatives.

Liposomal Formulations

Liposomes have emerged as a promising platform for the targeted delivery of Vidarabine, particularly in the context of chronic hepatitis B virus (HBV) infection. The natural tendency of liposomes to be taken up by the cells of the reticuloendothelial system, including liver cells, makes them an ideal carrier for targeting HBV, which primarily infects hepatocytes. nih.govnih.gov

Research has focused on developing stable liposomal formulations of Vidarabine with high encapsulation efficiency. nih.gov These formulations are designed to alter the biodistribution of the drug, leading to preferential accumulation in the liver and spleen. nih.gov This targeted delivery is expected to enhance the therapeutic index of Vidarabine by increasing its concentration at the site of infection while reducing systemic toxicity. nih.govnih.gov

A significant advancement in this area is the development of lyophilized (freeze-dried) liposomal formulations of Vidarabine. nih.govnih.govnih.gov Lyophilization enhances the long-term stability of the formulation. nih.gov These liposomes can be prepared to have a size ranging from 0.01 mm to 5 mm and can achieve drug-to-lipid ratios of at least 5 mmol/mmol. nih.gov Studies have shown that these formulations can achieve up to 100% encapsulation efficiency without chemically altering the entrapped drug. nih.gov

In vivo studies using a woodchuck model of chronic HBV infection have demonstrated the superior therapeutic activity of liposomal Vidarabine compared to the free drug. nih.gov This animal model is considered a reliable surrogate for research on antiviral agents active against human HBV. nih.gov The results indicated that the liposomal formulation significantly increased the therapeutic index of the drug, highlighting its potential for treating chronic type B hepatitis. nih.gov

Polymeric Nanoparticles

Polymeric nanoparticles offer another versatile platform for the targeted delivery of Vidarabine. These nanoparticles can be engineered to protect the drug from degradation, control its release, and target specific cells or tissues. mdpi.comphosphorex.com

One study investigated the use of isohexyl cyanoacrylate nanoparticles for the delivery of Vidarabine. nih.gov The research found that a chemical reaction between Vidarabine and the monomer occurs during the polymerization process, leading to the covalent linkage of the drug to the polymer. nih.gov This process was dependent on the presence of dioctylsulfosuccinate, which facilitated the interaction between the drug and the monomer within micelles. nih.gov The resulting nanoparticles represent a potential system for the controlled delivery of Vidarabine.

While research directly on Vidarabine-loaded polymeric nanoparticles is somewhat limited, the broader field of antiviral drug delivery using polymeric systems provides a strong basis for future investigations. nih.govnih.gov The ability to modify the surface of polymeric nanoparticles with targeting ligands, such as antibodies or peptides, opens up possibilities for more precise targeting of virus-infected cells. phosphorex.com

Dendrimer-Based Drug Delivery

Dendrimers are highly branched, well-defined macromolecules that have shown potential as drug carriers. While research directly involving this compound and dendrimers is not extensively documented, studies on related nucleoside analogs like Fludarabine provide valuable insights into the potential of this technology. nih.govnih.gov

Research on Fludarabine has demonstrated that maltose-modified poly(propyleneimine) dendrimers can serve as effective drug delivery agents. nih.gov These glycodendrimers can form non-covalent complexes with the active triphosphate form of the drug, facilitating its entry into leukemic cells and bypassing common resistance mechanisms such as the need for membrane nucleoside transporters and intracellular phosphorylation. nih.govnih.gov This approach leads to a significant increase in the drug's cytotoxic activity against cancer cells. nih.gov

Given the structural similarities between Vidarabine and other nucleoside analogs, it is plausible that dendrimer-based delivery systems could be adapted for this compound. A patent for targeted dendrimer-drug conjugates lists Vidarabine as a potential antiviral agent that could be delivered using this technology, particularly for liver-specific delivery. google.com The design of these conjugates aims for tissue- and cell-specific drug release by incorporating linkages that are cleaved by enzymes present in the target diseased tissue. google.com

Table 1: Research Findings on Targeted Drug Delivery Strategies for Vidarabine and Related Compounds

Delivery System Drug Model Key Findings Reference(s)
Liposomes Vidarabine In vivo (Woodchuck Hepatitis Virus model) Demonstrated higher therapeutic activity compared to the free drug; increased accumulation in the liver and spleen. nih.gov
Liposomes Vidarabine Formulation Study Achieved up to 100% encapsulation efficiency; stable in lyophilized form. nih.govnih.gov
Polymeric Nanoparticles Vidarabine Physicochemical Study Covalent linkage of Vidarabine to isohexyl cyanoacrylate polymer during polymerization. nih.gov
Dendrimers Fludarabine (related nucleoside analog) In vitro (Leukemic cell lines) Maltose-modified dendrimers facilitated entry of the active drug form into cells, bypassing resistance mechanisms and increasing cytotoxicity. nih.govnih.gov

Q & A

Q. What methodologies elucidate the compound's mechanism of selective viral DNA polymerase inhibition?

  • Methodological Answer : Use X-ray crystallography to resolve Vidarabine-triphosphate binding to HSV polymerase. Compare kinetic parameters (KmK_m, VmaxV_{max}) with cellular DNA polymerases via radioactive substrate incorporation assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.